A Comprehensive Technical Guide to 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid: Synthesis, Characterization, and Therapeutic Potential
A Comprehensive Technical Guide to 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides an in-depth analysis of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established "privileged structure," forming the core of numerous FDA-approved therapeutics.[1] This document details the fundamental physicochemical properties of the title compound, including its molecular weight and structure. A robust, multi-step synthesis protocol is presented, accompanied by a detailed workflow for analytical characterization and quality control, ensuring compound identity and purity. Furthermore, we explore the therapeutic relevance of pyrazole derivatives, focusing on their application as kinase inhibitors within critical oncogenic signaling pathways, such as the PI3K/AKT/mTOR cascade. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their research endeavors.
Physicochemical Properties and Structure
2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative. The core structure consists of a five-membered aromatic pyrazole ring, functionalized with an isopropyl group at the C5 position and an acetic acid moiety attached to the N1 nitrogen. This specific arrangement of functional groups dictates its chemical reactivity and potential for biological interactions.
Table 1: Physicochemical Data for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid
| Property | Value | Source |
| IUPAC Name | 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid | N/A (Systematic) |
| CAS Number | 1421760-43-1 | [2] |
| Molecular Formula | C₉H₁₄N₂O₂ | Calculated |
| Molecular Weight | 182.22 g/mol | Calculated |
| Chemical Structure | ![]() | N/A |
Synthesis and Purification
The synthesis of N-substituted pyrazoles is a cornerstone of heterocyclic chemistry.[3] The following protocol outlines a reliable and logical three-step approach for the multigram synthesis of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, beginning with the formation of the core pyrazole ring.
Rationale for Synthetic Strategy
The chosen strategy involves an initial Knorr-type pyrazole synthesis via the condensation of a hydrazine with a 1,3-dicarbonyl compound. This is one of the most robust and widely employed methods for constructing the pyrazole scaffold.[4] This is followed by a standard N-alkylation to introduce the acetic acid side chain (as an ester precursor), and a final saponification step to yield the target carboxylic acid. This approach allows for clear intermediate characterization and purification at each stage, ensuring a high-quality final product.
Detailed Experimental Protocol
Step 1: Synthesis of 5-isopropyl-1H-pyrazole
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To a round-bottom flask equipped with a reflux condenser, add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) and ethanol (5 mL/mmol).
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Add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exotherm may be observed.
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Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
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In-process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting material is consumed.
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Cool the mixture to room temperature and remove the solvent under reduced pressure.
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Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 5-isopropyl-1H-pyrazole.
Step 2: Synthesis of ethyl 2-(5-isopropyl-1H-pyrazol-1-yl)acetate
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Dissolve the crude 5-isopropyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile (10 mL/mmol).
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Add potassium carbonate (K₂CO₃) (2.5 eq) as a base.
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Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.
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Heat the mixture to 60°C and stir for 12-18 hours.
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In-process Control: Monitor the reaction by TLC for the disappearance of the pyrazole starting material.
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Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (gradient elution with Hexane:Ethyl Acetate) to isolate the pure ester.
Step 3: Saponification to 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid
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Dissolve the purified ethyl ester (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.
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Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
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In-process Control: Monitor the ester hydrolysis by TLC until the starting material is no longer visible.
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Remove the THF under reduced pressure.
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Acidify the remaining aqueous solution to pH ~3 using 1M HCl. A white precipitate should form.
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Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid.
Visualization of Synthesis Workflow```dot
Caption: Standard analytical workflow for compound validation.
Applications in Drug Discovery and Medicinal Chemistry
The Pyrazole Scaffold as a Privileged Structure
The pyrazole ring system is a highly valued scaffold in medicinal chemistry due to its metabolic stability and its ability to act as a versatile template for engaging with biological targets. [5]Its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong and specific interactions within protein binding sites. This has led to the development of numerous successful drugs targeting a wide range of diseases, particularly in oncology and inflammation. [6]
Potential as a Protein Kinase Inhibitor
Many cancers are driven by the aberrant activity of protein kinases. [7]The pyrazole scaffold is a key component of many ATP-competitive kinase inhibitors, where it often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. [5]The structure of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, with its specific substitution pattern, makes it an attractive candidate for development as a kinase inhibitor. The isopropyl group can occupy a hydrophobic pocket, while the acetic acid moiety can be used as a handle for further derivatization or to form interactions with solvent-exposed regions or basic residues like lysine.
Case Study: Targeting the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is one of the most frequently hyperactivated signaling cascades in human cancer. [8][9]Inhibiting key nodes in this pathway, such as the PI3K kinase itself, is a validated therapeutic strategy. [6][7]Pyrazole-containing molecules have been successfully developed as potent PI3K inhibitors. [6]A molecule like 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid could serve as a foundational fragment or lead compound for developing novel inhibitors targeting this critical oncogenic pathway.
Visualization of a Potential Mechanism of Action
Caption: Simplified PI3K/AKT/mTOR pathway and a potential point of inhibition.
Conclusion
2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid represents a valuable chemical entity for drug discovery professionals. Its synthesis is achievable through established chemical transformations, and its structure can be rigorously confirmed using standard analytical techniques. As a member of the pyrazole class of heterocyles, it holds significant promise as a scaffold for developing targeted therapeutics, particularly protein kinase inhibitors for applications in oncology. This guide provides the foundational knowledge required for the synthesis, analysis, and strategic application of this compound in modern drug discovery programs.
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